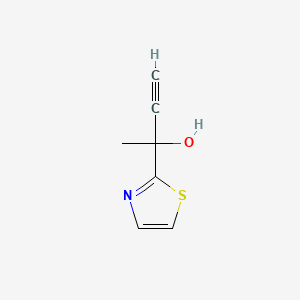

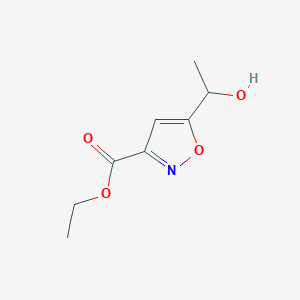

Ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate

描述

The compound “Ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate” is an ester derived from a 1,2-oxazole ring. The 1,2-oxazole ring is a five-membered aromatic ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The presence of the ethyl and hydroxyethyl groups may influence the compound’s physical and chemical properties.

Synthesis Analysis

While specific synthesis methods for this compound were not found, compounds with similar structures are often synthesized through cyclization reactions or substitution reactions . The exact method would depend on the starting materials and the specific conditions required.Molecular Structure Analysis

The molecular structure of this compound would be influenced by the 1,2-oxazole ring and the attached ethyl and hydroxyethyl groups. The 1,2-oxazole ring is aromatic and planar, which could contribute to the compound’s stability .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the 1,2-oxazole ring and the attached groups. The oxazole ring is known to participate in various reactions, including nucleophilic substitutions and electrophilic additions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar hydroxyethyl group could increase its solubility in polar solvents .科学研究应用

Synthesis and Structural Analysis

Ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate and related compounds have been extensively studied for their synthesis and structural properties. For instance, Horton et al. (1997) explored the synthesis of ethyl 1-(5-deoxy-1,2-O-isopropylidene-alpha-D-xylofuranos-5-C-yl)-1,2,3-triazole-5-carboxylate, noting the lack of hydrogen bonding between molecules in the asymmetric unit and detailing the conformational differences due to rotation around the methylene C atom linking the triazole ring to the sugar component. This study provides insights into the molecular structure and interactions, highlighting the compound's potential for further chemical modification and application in various fields, including pharmaceuticals and materials science (Horton et al., 1997).

Synthesis of Novel Compounds

Further research has explored the synthesis of novel compounds utilizing ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate derivatives as intermediates. For example, Jiang et al. (1998) developed an optimal coupling reagent, ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate, designed for solid-phase peptide synthesis using Fmoc chemistry. This reagent, featuring high coupling efficiency and the ability to allow real-time monitoring of each coupling cycle without absorbing at 302nm, demonstrates the versatility of ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate derivatives in synthesizing complex molecules, including peptides and potentially other biologically active compounds (Jiang et al., 1998).

Chemical Modifications and Applications

Ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate derivatives have also been modified chemically to produce compounds with potential therapeutic applications. Desai et al. (2019) reported on the modifications of ethyl 2-amino-4-methylthiazole-5-carboxylate, a derivative with significance in the antimicrobial domain. Their study synthesized various derivatives and evaluated their antimicrobial activities, indicating the compound's foundational role in developing new antimicrobial agents. This research underscores the broader applications of ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate derivatives in pharmaceutical development and the potential for discovering new treatments for microbial infections (Desai et al., 2019).

未来方向

属性

IUPAC Name |

ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO4/c1-3-12-8(11)6-4-7(5(2)10)13-9-6/h4-5,10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USAQNLVRCXORQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1)C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(1-hydroxyethyl)-1,2-oxazole-3-carboxylate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(4-Chlorophenyl)sulfinylmethyl]-6-phenoxy-2-phenylpyrimidine](/img/structure/B2969415.png)

![2-[(5-Fluoro-2-methoxyphenyl)methoxy]-5-methylsulfanyl-1,3-thiazole](/img/structure/B2969420.png)

![9-cyclohexyl-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2969421.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-((4-chlorophenyl)sulfonyl)butanamide](/img/structure/B2969424.png)

![(E)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2969426.png)